molecular formula C8H7N3O2 B158376 2-Methyl-5-nitrobenzimidazole CAS No. 1792-40-1

2-Methyl-5-nitrobenzimidazole

Cat. No.: B158376
CAS No.: 1792-40-1
M. Wt: 177.16 g/mol
InChI Key: RKRXTVLCZDPERO-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrobenzimidazole is a heterocyclic aromatic compound with the molecular formula C8H7N3O2. It is part of the benzimidazole family, which is characterized by a benzene ring fused to an imidazole ring.

Mechanism of Action

Target of Action

2-Methyl-5-nitrobenzimidazole, also known as 2-Methyl-5-nitro-1H-benzimidazole, is a derivative of the benzimidazole class of compounds . Benzimidazole derivatives have been found to inhibit various enzymes, making them significant chemotherapeutic agents in diverse clinical conditions . Specifically, 2-substituted-5-nitro-benzimidazole derivatives have been synthesized as dual inhibitors of c-Met and VEGFR-2 kinases, which are important therapeutic targets in the treatment of lung and colorectal cancers .

Mode of Action

Benzimidazole compounds, in general, have been shown to interfere with mitosis in fungi . This suggests that this compound may interact with its targets, leading to changes in cell division and growth .

Biochemical Pathways

Benzimidazole derivatives, including this compound, have broad-spectrum pharmacological properties, affecting a wide range of biochemical pathways . They have been found to exert excellent bioactivity against many ailments, suggesting their involvement in multiple biochemical pathways . .

Pharmacokinetics

Benzimidazole derivatives are known for their outstanding bioavailability, safety, and stability profiles . These properties suggest that this compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, contributing to its bioavailability .

Result of Action

Given its potential role as an inhibitor of c-met and vegfr-2 kinases, it may have anti-cancer effects by inhibiting cell growth and division .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitrobenzimidazole typically involves the nitration of 2-methylbenzimidazole. This process can be achieved through electrophilic nitration using a mixture of nitric acid and sulfuric acid. The reaction conditions generally require careful control of temperature and concentration to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-nitrobenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-5-nitrobenzimidazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities. Researchers are exploring its use as a pharmacophore in drug design.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: 2-Methyl-5-nitrobenzimidazole is unique due to the presence of both a methyl and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-methyl-6-nitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-9-7-3-2-6(11(12)13)4-8(7)10-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRXTVLCZDPERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170778
Record name Benzimidazole, 2-methyl-5-nitro-
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1792-40-1
Record name 2-Methyl-5-nitrobenzimidazole
Source CAS Common Chemistry
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Record name 2-Methyl-5-nitrobenzimidazole
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Record name 1792-40-1
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Record name Benzimidazole, 2-methyl-5-nitro-
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Record name 2-methyl-5-nitro-1H-benzimidazole
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Record name 2-METHYL-5-NITROBENZIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2-Methyl-5-nitrobenzimidazole?

A1: this compound is an organic compound with the molecular formula C8H7N3O2. While the exact molecular weight is not specified in the provided abstracts, it can be calculated as 177.16 g/mol. The crystal structure analysis of its monohydrate form (C8H7N3O2·H2O) reveals that the molecule, excluding the methyl hydrogen atoms, is nearly planar. []

Q2: How does the crystal structure of this compound monohydrate contribute to its stability?

A2: The crystal structure of this compound monohydrate exhibits a network of hydrogen bonds involving the water molecules. Specifically, N—H⋯O(water), O(water)—H⋯O, and O(water)—H⋯N hydrogen bonds are observed. These interactions contribute to the stability of the crystal lattice by forming sheets parallel to the (100) plane. Additionally, a π–π interaction is indicated by a short intermolecular contact between the benzene and imidazole rings. []

Q3: What research has been conducted on metal complexes involving this compound?

A3: Research has explored the formation and properties of metal complexes involving this compound and metronidazole. While the abstract does not provide specific details about the platinum and other metal complexes investigated, this research direction suggests potential applications in various fields, including catalysis and medicinal chemistry. []

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